1-Benzyl-2-methyl-4-nitrobenzene
Description
1-Benzyl-2-methyl-4-nitrobenzene is a nitroaromatic compound with a benzene ring substituted at positions 1, 2, and 4 by a benzyl (CH₂C₆H₅), methyl (CH₃), and nitro (NO₂) group, respectively. The molecular formula is C₁₄H₁₃NO₂, and its molecular weight is 239.27 g/mol (inferred from analogous structures in and ). The benzyl and methyl groups introduce steric bulk and moderate electron-donating effects (via hyperconjugation and inductive effects), while the nitro group is strongly electron-withdrawing, directing further electrophilic substitution to meta positions.
Synthesis routes may involve Friedel-Crafts alkylation or nucleophilic aromatic substitution, similar to methods for 1-benzyloxy-4-nitrobenzene, which employs benzyl chloride and 4-nitrophenol .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-benzyl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-11-9-14(15(16)17)8-7-13(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
RORNXXZQQIDZRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-benzyl-2-methyl-4-nitrobenzene with structurally related nitroaromatic compounds:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donor Groups: The nitro group in all compounds deactivates the ring, but competing effects arise from other substituents. For example, the methoxy group in 1-methoxy-4-(2-nitrovinyl)benzene donates electrons via resonance, enhancing conjugation with the nitrovinyl group . In contrast, sulfonyl () and nitro groups create strong electron-deficient aromatic systems.
Steric Hindrance :
Physical Properties and Crystallography
- Melting Points and Solubility :
- Compounds with hydrogen-bonding groups (e.g., sulfonyl in ) likely exhibit higher melting points due to stronger intermolecular forces. Nitro groups alone contribute to dipole-dipole interactions but may reduce water solubility.
- Crystallographic studies using tools like SHELX () could reveal packing patterns influenced by substituents. For example, hydrogen bonding in sulfonyl-containing compounds () may form layered structures, while bulky benzyl groups () disrupt close packing .
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